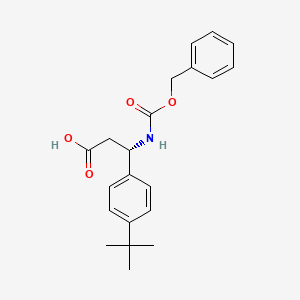
(2,3,6-Trifluorophenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3,6-Trifluorophenyl)methanaminehydrochloride” is a chemical compound with the following structural formula:
This compound
It consists of a trifluorophenyl group attached to a methanamine moiety, with a chloride ion as the counterion. The compound is notable for its unique combination of fluorine substitution and amine functionality.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent. The resulting imine intermediate is then reduced to the corresponding amine using a suitable reducing agent (e.g., sodium borohydride).
Reaction Conditions:- Starting material: 2,3,6-trifluorobenzaldehyde
- Reactant: Ammonia or an amine (e.g., methylamine, ethylamine)
- Reducing agent: Sodium borohydride
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or slightly elevated
- Reaction time: Several hours
Industrial Production: Large-scale production typically involves continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Reactions:
Reductive Amination: The key step in the synthesis involves reductive amination, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with ammonia or an amine to form the imine intermediate. Reduction of the imine yields the desired amine product.
2,3,6-Trifluorobenzaldehyde: The starting material
Ammonia or Amines: Reactants for imine formation
Sodium Borohydride (NaBH₄): Reducing agent for imine reduction
Organic Solvents: Provide a suitable reaction medium
Major Products: The major product is “(2,3,6-Trifluorophenyl)methanaminehydrochloride.”
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.
Fluorine Chemistry: It contributes to studies on fluorinated organic compounds.
Drug Discovery: Researchers explore its pharmacological properties, including potential drug candidates.
Fluorinated Biomolecules: It may serve as a fluorine-containing building block for bioactive molecules.
Agrochemicals: Possible use in pesticide development.
Materials Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. In drug discovery, it may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related fluorinated compounds, “(2,3,6-Trifluorophenyl)methanaminehydrochloride” stands out due to its trifluorophenyl group combined with an amine functionality. Similar compounds include other fluorinated amines and phenyl derivatives.
Eigenschaften
Molekularformel |
C7H7ClF3N |
|---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
(2,3,6-trifluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H |
InChI-Schlüssel |
AUWIYXYDIANWBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CN)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
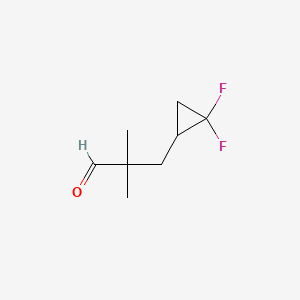

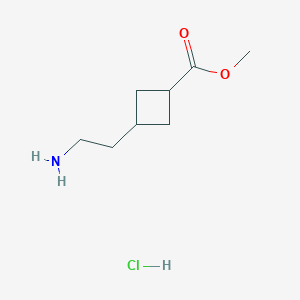
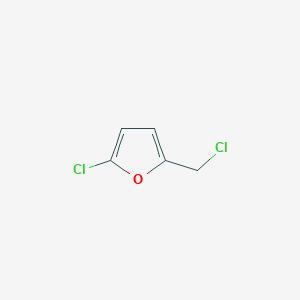
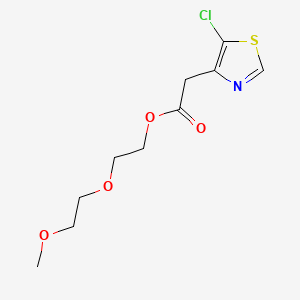
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
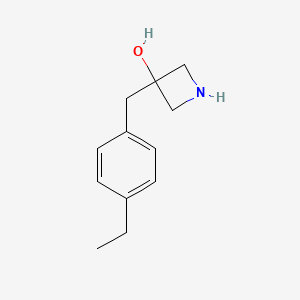
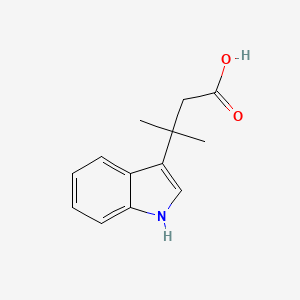

![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
